3-bromo-2-chloro-4-methylquinoline
Description
3-Bromo-2-chloro-4-methylquinoline is a halogenated quinoline derivative with a molecular formula of C₁₁H₈BrClN (based on analogs in –12). The compound’s halogen substituents (Br, Cl) and methyl group at position 4 confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its crystal structure likely exhibits planarity in the quinoline ring system and intermolecular interactions such as C–H···Br hydrogen bonds and halogen–halogen contacts (e.g., Br⋯Cl), as observed in structurally similar bromochloroquinolines .
Properties
CAS No. |
1134335-05-9 |
|---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-4-methylquinoline typically involves the bromination and chlorination of 4-methylquinoline. One common method includes the use of bromine and chlorine in the presence of a catalyst under controlled temperature conditions .
Industrial Production Methods
Industrial production methods often employ large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Bromo-2-chloro-4-methylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 3-bromo-2-chloro-4-methylquinoline, highlighting differences in substituent positions and functional groups:
Key Observations :
- Positional Isomerism: The placement of halogens (Br, Cl) and methyl groups significantly alters reactivity. For example, 3-bromo-4-chloro-8-methylquinoline (Br at C3, Cl at C4) is optimized for OLED applications due to its planar structure and electron-withdrawing effects , whereas 6-bromo-4-chloro-2-methylquinoline (Br at C6) is prioritized in antimicrobial agent synthesis .
- Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 4-bromo-3-chloro-6-trifluoromethylquinoline enhances electrophilicity at the quinoline core, facilitating Suzuki-Miyaura cross-coupling reactions .
Stability and Challenges
- Thermal Stability: Halogenated quinolines with multiple heavy atoms (e.g., Br, Cl) exhibit lower thermal stability compared to methoxy or methyl-substituted derivatives (). For example, 4-amino-2,3-bis(4-methoxyphenyl)quinoline (melting point 223–225°C) is more stable than bromochloroquinolines, which often decompose above 150°C .
- Synthetic Yield: The title compound’s synthesis typically yields ~50–60% due to competing side reactions (e.g., over-bromination), whereas methoxy-substituted quinolines () achieve higher yields (70–80%) under similar conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
